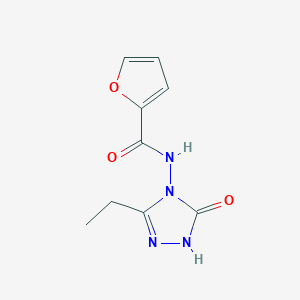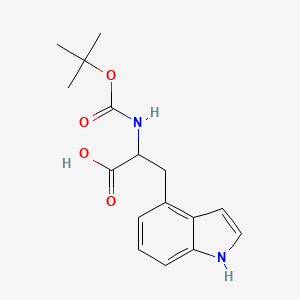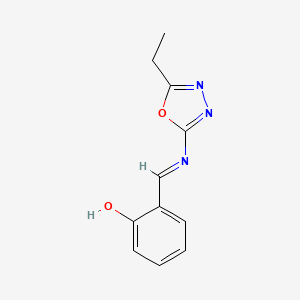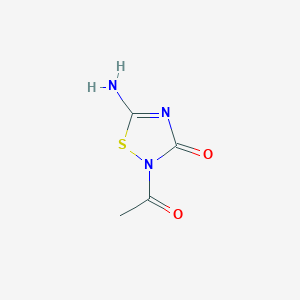
2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an acetylated precursor with a thiadiazole-forming reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or acetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or agricultural chemicals.
作用機序
The mechanism of action of 2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 5-Acetyl-2-amino-1,3,4-thiadiazole
- 1,2,4-Thiadiazol-3-one
Uniqueness
2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazoles.
特性
分子式 |
C4H5N3O2S |
|---|---|
分子量 |
159.17 g/mol |
IUPAC名 |
2-acetyl-5-amino-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C4H5N3O2S/c1-2(8)7-4(9)6-3(5)10-7/h1H3,(H2,5,6,9) |
InChIキー |
LOVJEPXFLQZOFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)N=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
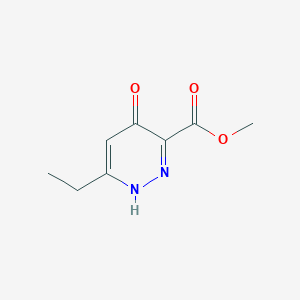
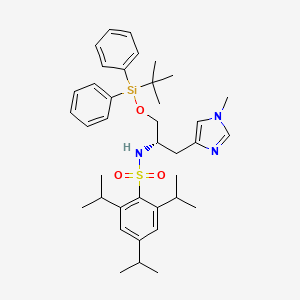
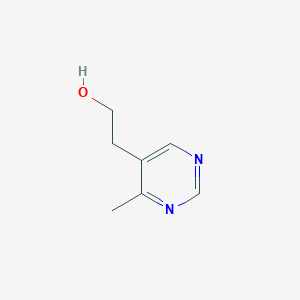

![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
